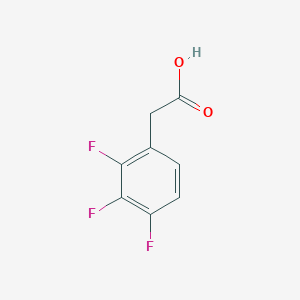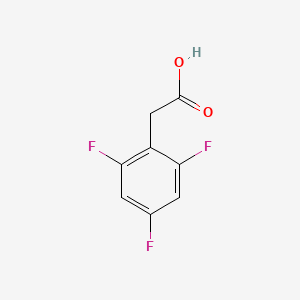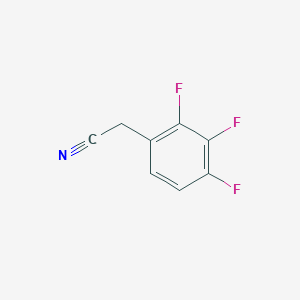
4-Fluoro-3-formylphenylboronic acid
Overview
Description
4-Fluoro-3-formylphenylboronic acid is a boronic acid derivative that has garnered interest due to its potential applications in organic synthesis and pharmaceuticals. Boronic acids are known for their versatility in chemical reactions, particularly in the Suzuki-Miyaura cross-coupling, which is a pivotal method for forming carbon-carbon bonds in the synthesis of various biologically active compounds . The presence of a fluorine atom and a formyl group in the compound adds to its reactivity and makes it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of related fluorophenylboronic acids typically involves halogen-lithium exchange reactions, Grignard reactions, or protection and deprotection strategies. For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection, lithium-bromine exchange, and acidic hydrolysis . Similarly, 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid was synthesized and used as a building block for silicon-containing drugs . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of fluorophenylboronic acids has been characterized using techniques such as NMR, X-ray diffraction, and DFT calculations. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined through X-ray crystallography . Additionally, the molecular structure and vibrational spectra of 3-fluoro-4-formylphenylboronic acid were investigated using DFT and spectroscopic methods, providing insights into the electronic and structural properties of such compounds .
Chemical Reactions Analysis
Fluorophenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is a cornerstone reaction for constructing complex molecules. The synthetic potential of these boronic acids was demonstrated through their successful coupling with other organic substrates . The presence of the formyl group in this compound suggests that it could undergo similar reactions, potentially leading to a wide range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenylboronic acids, such as pKa values and tautomeric equilibria, have been studied. For instance, the pKa value of amino-3-fluorophenyl boronic acid was found to be relatively low, which is significant for its reactivity and potential applications in sensing materials . The tautomeric equilibrium and antifungal activity of formylphenylboronic acids were also investigated, revealing the influence of the fluorine substituent on their properties . These studies provide a foundation for understanding the behavior of this compound in various environments.
Scientific Research Applications
Antifungal Activity
4-Fluoro-3-formylphenylboronic acid has demonstrated notable antifungal properties. Research indicates its effectiveness against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The compound's efficacy in antifungal activity is significantly influenced by its tautomeric equilibrium and the position of the fluorine substituent (Borys et al., 2019).
Spectroscopic Studies
Spectroscopic studies, including Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) spectroscopy, have been conducted on fluoro and formyl analogues of phenylboronic acids. These studies aim to understand the adsorption modes of these compounds and their interaction with surfaces. It has been found that the type and position of substituents, like fluoro and formyl groups, significantly affect the geometrical arrangement of these compounds on surfaces, which is particularly evident in 4-CH-PhB(OH)2 (Piergies et al., 2013).
Structural and Molecular Characterization
The structural and molecular characteristics of fluoro-substituted 2-formylphenylboronic acids have been investigated. Studies include characterizations using NMR, X-ray crystallography, and spectrophotometric methods, providing insights into the properties and tautomeric equilibria influenced by fluorine substituents (Kowalska et al., 2016).
Application in Oncology
Research has explored the use of phenylboronic acid and benzoxaborole derivatives, including fluoro-substituted forms, in experimental oncology. These compounds have shown promising antiproliferative and proapoptotic effects, particularly in ovarian cancer cells. Their mechanism of action includes cell cycle arrest and activation of apoptosis pathways, demonstrating potential as novel anticancer agents (Psurski et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-formylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group (in this case, the 4-Fluoro-3-formylphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction enables the formation of biaryl compounds, which are important in various fields, including pharmaceuticals and materials science . The use of this compound in this reaction can lead to the synthesis of a wide range of biaryl compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability in suzuki-miyaura cross-coupling reactions .
Result of Action
The use of this compound in Suzuki-Miyaura cross-coupling reactions leads to the formation of biaryl compounds . These compounds have various applications, including the synthesis of pharmaceuticals and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can affect the efficiency and selectivity of the reaction .
properties
IUPAC Name |
(4-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABSTJQEBSKPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381051 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374538-01-9 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-formylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)
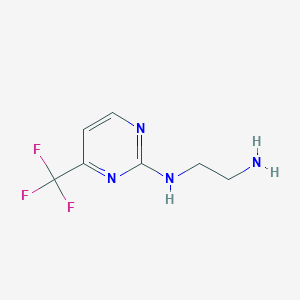

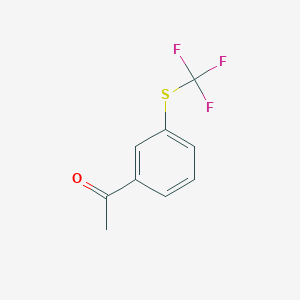

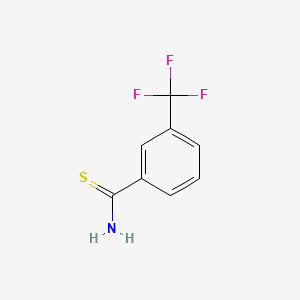
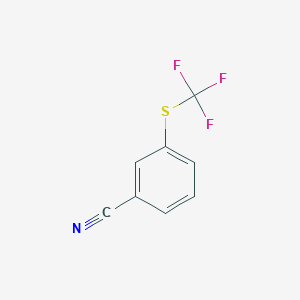
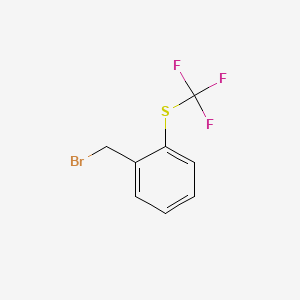
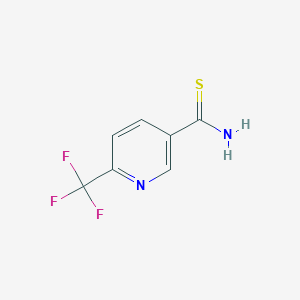
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)
